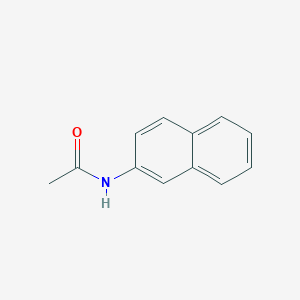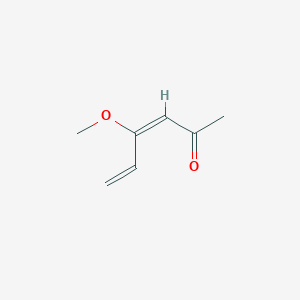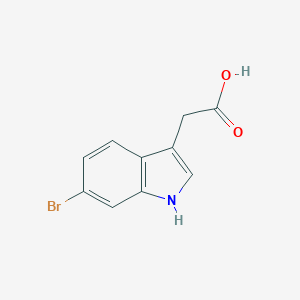
CAY10592
Overview
Description
CAY10592 (CAS 685139-10-0) is a selective partial agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARs are ligand-activated nuclear transcription factors involved in energy homeostasis, insulin sensitivity, and glucose metabolism . This compound has desirable oral pharmacokinetic properties and exhibits potent activity in relevant assays.
Preparation Methods
Synthetic Routes:: The synthetic route for CAY10592 involves the following steps:
Thioether Formation: A thioether linkage is formed by reacting 3,3-bis(4-bromophenyl)-2-propen-1-yl thiol with 2-chlorophenol.
Etherification: The resulting thioether intermediate reacts with chloroacetic acid to form the final compound.
Industrial Production:: Information on large-scale industrial production methods for this compound is not widely available. research laboratories can synthesize it using the described synthetic route.
Chemical Reactions Analysis
CAY10592 undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituents on the aromatic rings can be replaced. Common reagents and conditions depend on the specific reaction type.
Major products formed from these reactions include derivatives of this compound with altered functional groups.
Scientific Research Applications
CAY10592 finds applications in:
Metabolic Research: Investigating lipid metabolism, insulin sensitivity, and glucose homeostasis.
Cardiovascular Studies: Assessing its impact on lipoprotein levels and atherosclerosis.
Drug Development: As a potential therapeutic agent for metabolic disorders.
Mechanism of Action
CAY10592 activates PPARδ, influencing gene expression related to lipid metabolism, energy balance, and inflammation. It modulates pathways involved in lipid utilization and glucose regulation.
Comparison with Similar Compounds
CAY10592 stands out due to its selective PPARδ activity. Similar compounds include GW501516 (PPARδ agonist) and fenofibrate (PPARα agonist), but their mechanisms differ.
Properties
IUPAC Name |
2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIYGYDPRBEUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Br2ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434769 | |
| Record name | CAY10592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685139-10-0 | |
| Record name | CAY10592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)
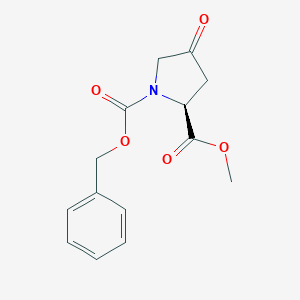



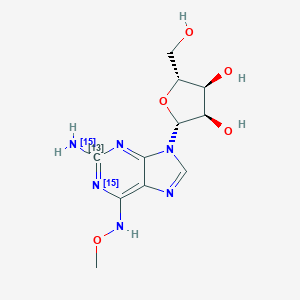
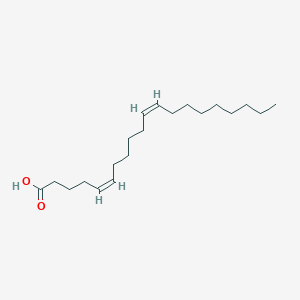
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)


